Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate
Overview
Description
Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate is a chemical compound with the CAS Number: 1001924-23-7 . It has a molecular weight of 259.23 and its IUPAC name is potassium (2Z,4E)-5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate . The compound is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F3NO3.K/c1-15-7(14)5(4-12)2-3-6(13)8(9,10)11;/h2-3,13H,1H3;/q;+1/p-1/b5-2+,6-3-; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The compound is a solid . The country of origin is GB .Scientific Research Applications
Luminescence Properties of Potassium Salts
Potassium salts, including those similar to Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate, have been studied for their luminescence properties. For instance, salts of 3-cyano-4-dicyanomethylene-5-oxo-4,5-dihydro-1H-pyrrol-2-olate with alkali metals like Na, K, and Rb, exhibit interesting luminescence characteristics. These properties are influenced by the nature of the cation and the solvent's dielectric constant, with emission maxima in the solid state varying based on structural features and the distance between stacked anions (Tafeenko et al., 2009).
Structural Insights from Potassium Salts
The crystal structure of potassium salts similar to this compound reveals insights into electron acceptance capabilities and three-dimensional hydrogen-bonded chains formation. These structural characteristics, driven by steric crowding among cyano groups and potassium ion coordination, shed light on potential applications in materials science (Tafeenko et al., 2003).
Therapeutic Potentials in Liver Fibrosis
Compounds with structural similarities to this compound, such as potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-olate, have shown promise as therapeutic agents for liver fibrosis. These compounds demonstrate significant antifibrotic and anti-inflammatory actions, suggesting potential for novel therapeutic applications (Elisa Feller Gonçalves da Silva et al., 2020).
Applications in Synthesis and Material Science
Research into related potassium salts and cyano-acetic acid derivatives has led to the development of novel synthetic pathways and materials. These studies offer insights into the recyclization processes and the synthesis of highly functionalized compounds, highlighting the versatility and potential applications of potassium salts in organic synthesis and material science (Shipilovskikh & Rubtsov, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Mechanism of Action
and is also known as potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate .
- This compound primarily acts on potassium ion channels . These channels are found in virtually all body tissues and play a crucial role in maintaining intracellular potassium balance .
Target of Action
Biochemical Analysis
Biochemical Properties
Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate plays a significant role in biochemical reactions. It interacts with enzymes such as human uridine phosphorylase-1 (hUP1), which controls the cell concentration of uridine, a natural pyrimidine nucleoside involved in RNA synthesis . The compound acts as a potent inhibitor of hUP1, thereby modulating the levels of uridine within cells. This interaction is crucial for understanding its biochemical properties and potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In HepG2 cells, a human hepatocellular carcinoma cell line, the compound reduces cell proliferation through cell cycle arrest and senescence . It increases intracellular uridine levels, which is essential for maintaining reduced cell proliferation during chronic treatment. These effects highlight the compound’s potential as a biochemical modulator in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with hUP1. By inhibiting this enzyme, the compound increases intracellular uridine levels, which in turn affects RNA synthesis and other cellular processes . This inhibition leads to cell cycle arrest and senescence, thereby reducing cell proliferation. Understanding this molecular mechanism is crucial for developing targeted therapies using this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory effects on cell proliferation during chronic treatment, indicating its stability and sustained activity . These temporal effects are essential for designing long-term experiments and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may be insufficient to achieve the desired therapeutic outcomes . Understanding the dosage effects is crucial for determining the optimal therapeutic window and minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate uridine levels within cells. By inhibiting hUP1, the compound affects the metabolic flux of uridine and other related metabolites . This interaction is essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
This compound is localized within specific subcellular compartments, which affects its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
potassium;(2Z,4E)-5-cyano-1,1,1-trifluoro-6-methoxy-6-oxohexa-2,4-dien-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3.K/c1-15-7(14)5(4-12)2-3-6(13)8(9,10)11;/h2-3,13H,1H3;/q;+1/p-1/b5-2+,6-3-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRHCURKWVAHME-VLNBYUBWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC=C(C(F)(F)F)[O-])C#N.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C=C(/C(F)(F)F)\[O-])/C#N.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3KNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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